molecular formula C20H22O5 B1496126 [(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate

[(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate

Cat. No.: B1496126
M. Wt: 342.4 g/mol
InChI Key: RCMIINPNTIVOIK-JXWQWKAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Furoyleupatolide can be synthesized through several synthetic routes. One common method involves the extraction from natural sources such as Helogyne apaloidea . The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified using chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of [(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate may involve large-scale extraction from plant sources followed by purification processes. The use of advanced chromatographic techniques ensures the high purity of the compound, which is essential for its application in scientific research .

Chemical Reactions Analysis

Types of Reactions: Beta-Furoyleupatolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize [(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, creating a variety of derivatives.

Mechanism of Action

The mechanism of action of [(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various cellular processes, including inflammation, cell proliferation, and apoptosis . It interacts with key enzymes and receptors, leading to the activation or inhibition of specific signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Beta-Furoyleupatolide is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include other sesquiterpene lactones such as parthenolide, artemisinin, and helenalin . These compounds share some structural similarities but differ in their specific biological activities and mechanisms of action. Beta-Furoyleupatolide stands out due to its potent anti-inflammatory and anticancer properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

[(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate

InChI

InChI=1S/C20H22O5/c1-12-5-4-6-13(2)10-17(25-20(22)15-7-8-23-11-15)18-14(3)19(21)24-16(18)9-12/h6-9,11,16-18H,3-5,10H2,1-2H3/b12-9+,13-6?/t16-,17-,18+/m1/s1

InChI Key

RCMIINPNTIVOIK-JXWQWKAGSA-N

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](CC(=CCC1)C)OC(=O)C3=COC=C3)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=COC=C3)C(=C)C(=O)O2

Origin of Product

United States

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